O-(4-Methoxybenzyl)hydroxylamine
Overview
Description
O-(4-Methoxybenzyl)hydroxylamine is a chemical compound that has been utilized in various synthetic applications. It serves as a protecting group for carboxylic acids and hydroxyl groups in synthetic organic chemistry. The compound's utility is highlighted by its ability to undergo selective deprotection under specific conditions, which is advantageous in multi-step synthesis processes.
Synthesis Analysis
The synthesis of derivatives of O-(4-Methoxybenzyl)hydroxylamine has been reported in the literature. For instance, N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine reacts with primary alkyl halides to yield protected hydroxylamines. These can be deprotected to form N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, through the cleavage of N-tosyl- and O-2,4,6-trimethylbenzyl groups using hydrogen bromide in acetic acid . Additionally, 4-methoxy-α-methylbenzyl esters, which are related to O-(4-Methoxybenzyl)hydroxylamine, can be hydrolyzed by DDQ, demonstrating the compound's compatibility with sensitive functional groups .
Molecular Structure Analysis
The molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can be inferred from their reactivity and the structures of related compounds. For example, the structure of O-(diphenylphosphinyl)hydroxylamine, a related compound, was deduced from its chemical reactions, suggesting that the molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can also be characterized by their reactivity patterns .
Chemical Reactions Analysis
O-(4-Methoxybenzyl)hydroxylamine and its derivatives participate in various chemical reactions. The compound has been used as a new protecting group for the 2'-hydroxyl group of adenosine, which can be removed by triphenylmethyl fluoroborate to yield deblocked oligoribonucleotides . Furthermore, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a derivative, reacts with alcohols or phenols to form 4-methoxybenzyl ethers, and with primary alkylamines to yield the corresponding alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of O-(4-Methoxybenzyl)hydroxylamine derivatives can be diverse, depending on the specific substituents and reaction conditions. For example, the title compound in one study, a derivative of O-(4-Methoxybenzyl)hydroxylamine, crystallizes in a monoclinic polymorph and exhibits intramolecular hydrogen bonding . Another study describes a compound used as a chiral catalyst in addition reactions, highlighting the importance of the molecular structure in determining its physical properties and reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activity :
- O-(4-Methoxybenzyl)hydroxylamine derivatives have shown potential in antimicrobial applications. A study synthesized novel imidazole bearing isoxazole derivatives, showing significant antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Metabolism and Toxicology Studies :
- It's used in studies to understand the metabolism and potential toxicology of N-Benzylphenethylamines, a class of novel psychedelic substances. For example, research on 25CN-NBOMe metabolism in various biological models involved derivatives of O-(4-Methoxybenzyl)hydroxylamine (Šuláková et al., 2021).
Study of Drug Metabolism and Genotoxicity :
- It's instrumental in examining the metabolism and genotoxicity of certain carcinogens. A study on human cytochrome-P450 enzymes explored how they metabolize N-(2-methoxyphenyl)hydroxylamine, highlighting its role in understanding the genotoxicity of environmental pollutants (Naiman et al., 2011).
Peptide Synthesis :
- It's used in the synthesis of peptides. Research includes the use of O-(4-Methoxybenzyl)hydroxylamine in the development of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, which demonstrated antihistaminic action and theoretical studies in peptide synthesis (Genç et al., 2013).
Analytical Chemistry in Glycan Analysis :
- It's applied in the field of analytical chemistry, particularly in glycan analysis. The study of mild tagging procedures for structural analysis of glycans involved derivatives of O-(4-Methoxybenzyl)hydroxylamine (Ramsay et al., 2001).
Safety And Hazards
“O-(4-Methoxybenzyl)hydroxylamine” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .
Relevant Papers
The relevant papers retrieved discuss the use of O-benzoylhydroxylamines, a related class of compounds, in transition metal-catalyzed C–N bond formation reactions . They highlight the key contributions to the recent transition metal-catalyzed C–N bond formation reactions using O-benzoylhydroxylamines as an aminating agent and their relevant mechanistic insights .
properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Methoxybenzyl)hydroxylamine | |
CAS RN |
21038-22-2 | |
Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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